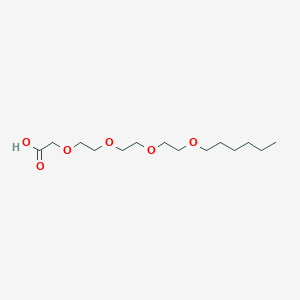
4-methyl-8-methylideneadamantan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a complex organic compound with the molecular formula C12H18O. It is also known by its synonym, 4-methyl-8-methylideneadamantan-2-ol. This compound is characterized by its tricyclic structure, which includes three interconnected rings, and it has a molecular weight of 178.275 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using various methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has several scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. studies suggest that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A tricyclic hydrocarbon with a similar structure but lacking the hydroxyl and methylene groups.
Tricyclo[3.3.1.13,7]decane: A tricyclic compound with a similar backbone but different functional groups.
Uniqueness
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
122760-84-3 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
Clé InChI |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
SMILES canonique |
CC1C2CC3CC1C(C(C2)C3=C)O |
| 122760-84-3 | |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silyl](/img/structure/B55129.png)








![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B55145.png)
